molecular formula C11H16O B3352011 p-Isopropylphenetole CAS No. 4132-79-0

p-Isopropylphenetole

Cat. No.: B3352011
CAS No.: 4132-79-0
M. Wt: 164.24 g/mol
InChI Key: GKDWDNZOCKBXMO-UHFFFAOYSA-N
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Description

p-Isopropylphenetole: is an organic compound with the molecular formula C11H16O 1-ethoxy-4-isopropylbenzene . This compound is characterized by the presence of an ethoxy group and an isopropyl group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves the continuous flow process where phenol is reacted with propylene in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Isopropylphenetole can undergo oxidation reactions to form corresponding phenolic compounds.

    Reduction: Reduction of this compound can lead to the formation of alkylated benzene derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)

Major Products Formed:

    Oxidation: Phenolic compounds

    Reduction: Alkylated benzene derivatives

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Mechanism of Action

The mechanism of action of p-Isopropylphenetole involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The ethoxy and isopropyl groups on the benzene ring influence its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Uniqueness: p-Isopropylphenetole is unique due to the presence of both ethoxy and isopropyl groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its similar compounds. This combination of functional groups makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1-ethoxy-4-propan-2-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDWDNZOCKBXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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